cis-Benzylideneacetone
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Overview
Description
Cis-benzylideneacetone is the cis-isomer of benzylideneacetone.
Scientific Research Applications
Catalytic Hydrogenation
Cis-Benzylideneacetone has been studied for its role in catalytic hydrogenation. Esteruelas et al. (1992) found that certain complexes catalyze the selective hydrogenation of benzylideneacetone to 4-phenylbutan-2-one, demonstrating its potential in organometallic catalysis (Esteruelas, Oro, & Valero, 1992).
Enhancing Virulence of Bacillus thuringiensis
Kwon and Kim (2008) investigated the role of benzylideneacetone as an immunosuppressant, enhancing the virulence of Bacillus thuringiensis against certain insects. Their findings suggest its potential use in pest control (Kwon & Kim, 2008).
Photolysis Studies
The photolysis of dibenzylideneacetone has been explored by Shoppee and Wang (1976), providing insights into the electrocyclic reactions of this compound and its isomers (Shoppee & Wang, 1976).
Influence on Insect Immune Response
Benzylideneacetone's effect on insect immune response was studied by Kim and Kim (2011), highlighting its role in suppressing immune responses in insects and enhancing the efficacy of microbial pathogens (Kim & Kim, 2011).
Nuclear Magnetic Resonance Studies
Tanaka, Yamada, and Kawazura (1978) used 1H nuclear magnetic resonance to study the conformations of dibenzylideneacetone, providing valuable information on its molecular structure and behavior (Tanaka, Yamada, & Kawazura, 1978).
Applications in Battery Technology
Zhao et al. (2016) explored the use of benzylideneacetone as an electrolyte additive in valve-regulated lead-acid batteries, finding that it can increase the cycle life of batteries under specific conditions (Zhao, Zhou, Wu, Wu, & Wang, 2016).
Isomerisation Studies
Luo et al. (2011) conducted a comparative experimental and theoretical study on the cis-trans isomerisation of substituted aromatic imines, including benzylideneacetone, providing insights into its chemical behavior and potential applications (Luo et al., 2011).
Electrodeposition Mechanism
Trejo et al. (2003) studied the influence of benzylideneacetone on the electrodeposition mechanism of Zn–Co alloy, revealing its potential in modifying electrodeposition processes (Trejo, Ortega, Meas, Chainet, & Ozil, 2003).
Cycloaddition Reactions
Peng et al. (2014) investigated 1,3-dipolar cycloadditions involving benzylideneacetone, leading to the preparation of novel spiropyrrolidine-oxindoles. This highlights its role in synthetic organic chemistry (Peng, Ren, Xiao, Zhang, Yang, & Luo, 2014).
Kinetic Selectivity in Isomerization
Ammal and Yamataka (2006) explored the kinetic selectivity in the cis–trans isomerization of benzylideneaniline, contributing to the understanding of reaction dynamics in organic chemistry (Ammal & Yamataka, 2006).
Properties
CAS No. |
937-53-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7- |
InChI Key |
BWHOZHOGCMHOBV-FPLPWBNLSA-N |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=CC=C1 |
SMILES |
CC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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